

The Mechanism of Action of ASP2535: An In-depth Technical Guide

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Compound of Interest

Compound Name: ASP2535

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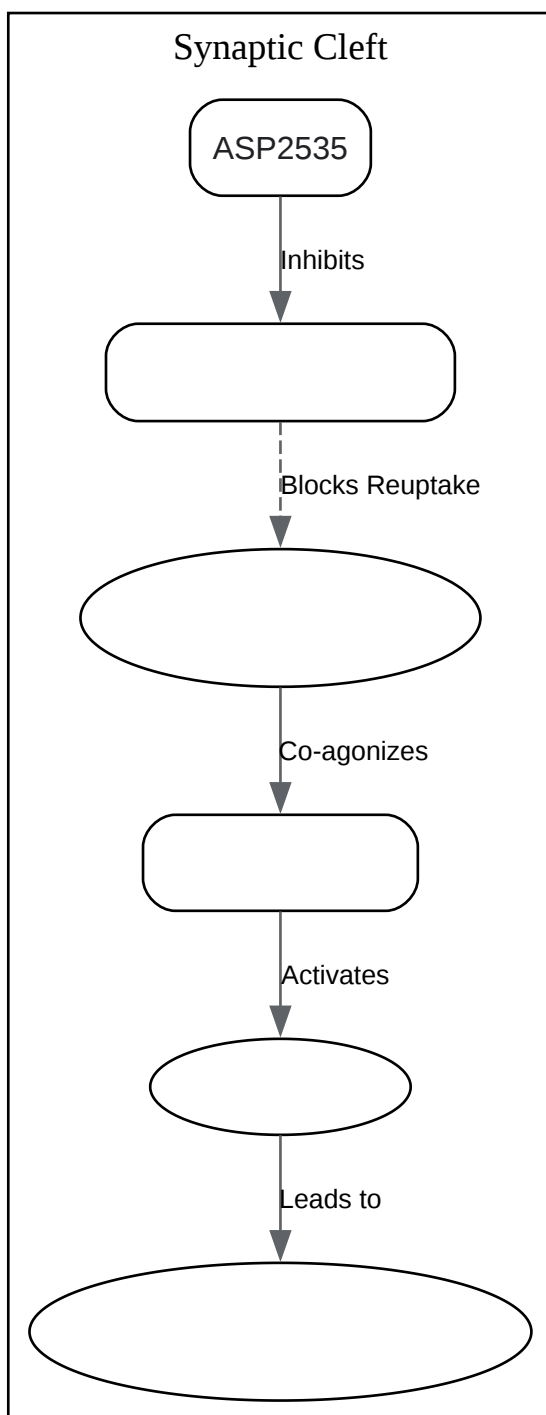
Abstract

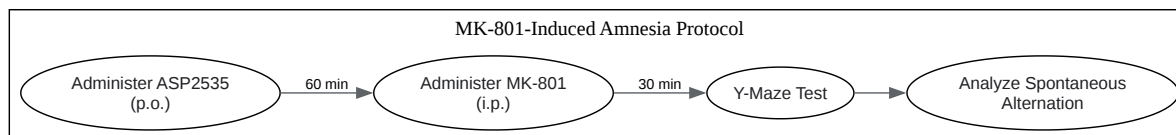
ASP2535 is a novel and potent small molecule inhibitor of the glycine transporter-1 (GlyT1). Its mechanism of action centers on the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling through the elevation of synaptic glycine levels. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of **ASP2535**, including its in vitro activity, in vivo efficacy in animal models of cognitive impairment, and its pharmacokinetic profile. Detailed experimental methodologies are provided, and key pathways and workflows are visualized to offer a thorough understanding of this promising therapeutic agent for neurological and psychiatric disorders associated with NMDA receptor hypofunction.

Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The primary mechanism of action of **ASP2535** is the selective inhibition of the glycine transporter-1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. Glycine is an essential co-agonist at the NMDA receptor; it must bind to the Glycine Binding Site (GBS) on the GluN1 subunit for the receptor to be activated by glutamate.

By inhibiting GlyT1, **ASP2535** effectively increases the concentration of glycine in the synapse. This leads to enhanced occupancy of the GBS on NMDA receptors, thereby potentiating NMDA receptor-mediated neurotransmission. This is particularly relevant in conditions such as schizophrenia and Alzheimer's disease, where hypofunction of the NMDA receptor system is a key pathophysiological feature.[1][2]





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References

- 1. A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
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